Bienvenue dans la boutique en ligne BenchChem!

6,7-diphenyl-8H-pteridin-4-one

Xanthine oxidase inhibition QSAR Enzyme kinetics

6,7-Diphenyl-8H-pteridin-4-one (CAS: 24863-39-6) is a synthetic heterocyclic compound belonging to the pteridinone class, characterized by a fused pyrimidine-pyrazine core with phenyl substituents at the 6- and 7-positions and a carbonyl at the 4-position. The compound has a molecular formula of C18H12N4O and a molecular weight of 300.31 g/mol.

Molecular Formula C18H12N4O
Molecular Weight 300.3 g/mol
Cat. No. B274363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-diphenyl-8H-pteridin-4-one
Molecular FormulaC18H12N4O
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C3C(=NC=NC3=O)N2)C4=CC=CC=C4
InChIInChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23)
InChIKeyUMUYUDSQRKTBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diphenyl-8H-pteridin-4-one: Baseline Physicochemical and Structural Identity for Research Procurement


6,7-Diphenyl-8H-pteridin-4-one (CAS: 24863-39-6) is a synthetic heterocyclic compound belonging to the pteridinone class, characterized by a fused pyrimidine-pyrazine core with phenyl substituents at the 6- and 7-positions and a carbonyl at the 4-position [1]. The compound has a molecular formula of C18H12N4O and a molecular weight of 300.31 g/mol [2]. This core scaffold serves as a privileged structure in medicinal chemistry, with the 6,7-diphenyl substitution pattern conferring distinct photophysical properties and enabling targeted synthetic derivatization at the N3 and 2-amino positions for conjugation to oligonucleotides [3]. The compound exists in tautomeric equilibrium between the 8H-pteridin-4-one and 3H-pteridin-4-one forms, which is relevant to its hydrogen-deuterium exchange behavior and interaction with biological targets [4].

6,7-Diphenyl-8H-pteridin-4-one: Why Generic Pteridinone Substitution Is Not Advisable


Generic substitution among pteridinone derivatives is not scientifically defensible due to the pronounced sensitivity of biological activity and physicochemical properties to specific substitution patterns. Quantitative structure-activity relationship (QSAR) analysis of 6-arylpteridin-4-ones as xanthine oxidase inhibitors demonstrates that inhibitory potency is governed exclusively by steric factors of the 6-aryl substituent, with large spherical substituents (e.g., t-butyl) reducing effectiveness while rod-shaped substituents (e.g., n-butyl) enhance activity [1]. This substitution-dependent activity profile means that even structurally similar 6-arylpteridin-4-ones with different aryl groups cannot be assumed to exhibit comparable inhibition [1]. Furthermore, the presence or absence of the 2-amino group in 6,7-diphenylpterins dramatically alters the compound's photochemical mechanism when conjugated to oligonucleotides, with 2-NH2-linked conjugates exhibiting different DNA cleavage site preferences compared to N3-linked conjugates [2]. The tautomeric equilibrium between 8H- and 3H- forms also affects hydrogen-deuterium exchange rates and target engagement, a property that varies substantially across the pteridinone series [3]. Consequently, procurement decisions must be based on specific, substitution-defined performance characteristics rather than class membership.

6,7-Diphenyl-8H-pteridin-4-one: Comparator-Anchored Quantitative Evidence for Differentiated Selection


Xanthine Oxidase Inhibition: Steric-Driven Potency Differentiation Among 6-Arylpteridin-4-ones

In a systematic QSAR study of 6-arylpteridin-4-ones as inhibitors of bovine milk xanthine oxidase, the inhibitory potency (expressed as Ki) was found to be governed exclusively by steric factors of the 6-aryl substituent, with electronic parameters showing no statistically significant contribution [1]. Within the congeneric series, rod-shaped substituents such as n-butyl enhanced inhibitory effectiveness, whereas large spherical substituents such as t-butyl reduced potency [1]. This establishes that the 6,7-diphenyl substitution pattern produces a defined, quantifiable steric profile that differs measurably from other 6-arylpteridin-4-ones and cannot be interpolated from mono-aryl or differently substituted analogs.

Xanthine oxidase inhibition QSAR Enzyme kinetics Pteridinone SAR

Oligonucleotide Conjugation: Site-Specific DNA Cleavage Preference Differentiating N3-Linked vs. 2-NH2-Linked 6,7-Diphenylpterin Conjugates

Two distinct 17-mer oligodeoxynucleotide-5'-linked-(6,7-diphenylpterin) conjugates were prepared as photosensitizers for targeting photooxidative damage to a 34-mer DNA fragment representing the bcr-abl chimeric gene [1]. Conjugate 2 (N3-linked, with -(CH2)3OPO(OH)- linker) caused oxidation predominantly at G18, with smaller extent of cleavage at G15, G14, and G21 [1]. Conjugate 3 (2-NH2-linked, with -(CH2)5CONH(CH2)6OPO(OH)- linker) showed cleavage at all guanine sites with marked preference for cleavage at G14 [1]. Excitation with near UV light in the presence of the single-stranded target 34-mer caused oxidative damage leading to alkali-labile sites monitored by polyacrylamide gel electrophoresis [1].

Oligonucleotide conjugates Photosensitizer DNA photooxidative damage Antisense targeting

Nonhomologous End-Joining (NHEJ) Inhibition: 6,7-Diphenyl-2-sulfanyl-3H-pteridin-4-one (SCR7 Pyrazine) vs. SCR7

SCR7 pyrazine (6,7-diphenyl-2-sulfanyl-3H-pteridin-4-one), which is directly derived from the 6,7-diphenylpteridin-4-one scaffold via thiolation at the 2-position, has been identified as an inhibitor of nonhomologous end-joining (NHEJ) that blocks DNA double-strand break repair in a Ligase IV-dependent manner [1]. This compound increases the efficiency of homology-directed repair (HDR) up to 19-fold compared to untreated controls [1]. The oxidized form SCR7-pyrazine demonstrates enhanced NHEJ inhibitory activity relative to the parent SCR7 compound (2-mercapto-6,7-diphenylpteridin-4-ol), which also inhibits NHEJ but with different potency and physicochemical properties [2].

DNA repair inhibition Nonhomologous end-joining Ligase IV Homology-directed repair

6,7-Diphenyl-8H-pteridin-4-one: Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Site-Specific DNA-Targeting Oligonucleotide Conjugates

Researchers developing antisense oligonucleotide therapeutics or DNA-targeting probes require precise control over cleavage site specificity. The 6,7-diphenylpteridin-4-one scaffold enables synthesis of N3-linked conjugates that produce predominant single-site cleavage at G18, in contrast to 2-NH2-linked conjugates that yield multi-site cleavage with G14 preference, and distinct from ruthenium-based sensitizers that cleave specifically at G21 [1]. This differentiated cleavage pattern allows rational selection of conjugation chemistry to achieve desired DNA damage localization in target genes such as bcr-abl [1].

Precursor for NHEJ Inhibitor SCR7 Pyrazine in Gene Editing Workflows

The 6,7-diphenylpteridin-4-one scaffold serves as the essential synthetic precursor for SCR7 pyrazine (6,7-diphenyl-2-sulfanyl-3H-pteridin-4-one), a validated nonhomologous end-joining inhibitor that increases homology-directed repair efficiency up to 19-fold in CRISPR-Cas9 gene editing applications [2]. Researchers procuring this compound gain access to a scaffold that can be derivatized to produce a tool compound with quantified HDR enhancement, directly impacting gene editing success rates [2].

Xanthine Oxidase Inhibitor Development with Defined Steric Parameters

In structure-activity relationship studies of xanthine oxidase inhibitors, the 6,7-diphenyl substitution provides a defined steric profile that is governed exclusively by steric factors rather than electronic effects [3]. Researchers can use this compound as a reference point for evaluating how aryl substitution geometry influences inhibitory potency, with the QSAR-derived equation providing a quantitative framework for predicting the activity of related 6-arylpteridin-4-ones based on substituent shape parameters [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-diphenyl-8H-pteridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.